[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate - 138148-68-2

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

Catalog Number: EVT-265816
CAS Number: 138148-68-2
Molecular Formula: C36H50ClN3O10S2
Molecular Weight: 784.377
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mertansine, also known as DM1-SMe, is a synthetic maytansinoid with potent antitumor activity. [, , , , , ] Maytansinoids are a class of naturally occurring macrocyclic lactones originally isolated from the East African shrub Maytenus serrata. [, ] Mertansine itself is a derivative of maytansine, specifically engineered for improved stability and solubility. [, , , , , ]

  • Mechanisms of microtubule dynamics and cell division: Mertansine's primary mechanism of action involves disrupting microtubule function, a critical process in cell division. [, , , , , ]
  • Development of targeted cancer therapies: Mertansine is widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs), designed to deliver potent antitumor agents specifically to cancer cells. [, , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis

Mertansine synthesis involves a multi-step process, often utilizing maytansine as a starting material. [, , , , ] Key steps in the synthesis may include:

  • Modification of the N-methyl group: This step typically involves replacing the N-methyl group of maytansine with a more stable and soluble moiety. [, , , , ]
  • Introduction of a linker moiety: For ADC applications, a linker is introduced to facilitate conjugation to the antibody. [, , , , , , , , , , , , , , , , , , , ] This linker can significantly influence the ADC's stability, pharmacokinetic properties, and efficacy.
Molecular Structure Analysis

Mertansine shares its core structure with other maytansinoids, featuring a complex macrocyclic ring system. [, , , , , ] Distinctive features of mertansine include:

  • Modifications at the N-methyl group: These modifications contribute to the improved stability and solubility of mertansine compared to maytansine. [, , , , ]
  • Presence of a linker attachment point: For ADC development, a specific site on the mertansine molecule is modified to allow for linker attachment. [, , , , , , , , , , , , , , , , , , , ] The linker, in turn, connects the mertansine payload to the antibody.
Mechanism of Action

Mertansine exerts its cytotoxic effect primarily by targeting microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. [, , , , , ]

  • Binding to tubulin: Mertansine binds to tubulin, the protein subunit of microtubules, with high affinity. [, , , , , ]
  • Inhibition of microtubule polymerization: This binding disrupts the dynamic assembly and disassembly of microtubules, essential for cell division. [, , , , , ]
  • Induction of cell cycle arrest and apoptosis: The disruption of microtubule dynamics ultimately leads to cell cycle arrest and, subsequently, programmed cell death (apoptosis). [, , , , , ]
Physical and Chemical Properties Analysis

Mertansine possesses distinct physical and chemical properties that contribute to its efficacy and suitability as a cytotoxic payload in ADCs: [, , , , ]

  • High potency: Mertansine demonstrates potent cytotoxic activity against a range of cancer cell lines, including those resistant to traditional chemotherapy drugs. [, , , , , , , , , , , , , , , , , , , ]
  • Improved stability: Modifications incorporated into the mertansine structure enhance its stability compared to its parent compound, maytansine. [, , , , ] This stability is crucial for ADC development and efficient delivery of the cytotoxic payload to cancer cells.
Applications
  • Antibody-drug Conjugates (ADCs): Mertansine is extensively employed as a cytotoxic payload in ADCs, representing a promising strategy for targeted cancer therapy. [, , , , , , , , , , , , , , , , , , , ] ADCs leverage the specificity of antibodies to deliver potent cytotoxic agents like mertansine directly to cancer cells, minimizing off-target toxicity.
    • Example: Trastuzumab emtansine (T-DM1), an FDA-approved ADC, utilizes mertansine as its payload and has demonstrated significant clinical benefit in patients with HER2-positive breast cancer. [, , , , , , , , , , , , , , , , , , , ]
Future Directions
  • Overcoming resistance mechanisms: Despite the clinical success of mertansine-based ADCs, resistance remains a challenge. [, , , , , , , , ] Research efforts are focused on understanding the mechanisms of resistance and developing strategies to overcome them, potentially through combination therapies or novel ADC designs.
  • Expanding applications to other cancer types: While mertansine-based ADCs have shown promise in treating certain cancers, research is ongoing to explore their potential in other cancer types, including those with lower levels of target antigen expression. [, , ]
  • Developing next-generation ADCs: Research continues to focus on developing next-generation mertansine-based ADCs with improved efficacy, safety, and broader applicability. [, , ] These efforts involve exploring novel linkers, conjugation strategies, and combinations with other therapeutic agents.

Lorvotuzumab mertansine (LM)

Compound Description: Lorvotuzumab mertansine (LM) is an antibody-drug conjugate (ADC) composed of the cytotoxic maytansinoid DM1 linked to the humanized monoclonal antibody lorvotuzumab. Lorvotuzumab specifically targets CD56, also known as NCAM (neural cell adhesion molecule), which is present on the surface of certain cancer cells [, ]. This targeted approach allows LM to deliver DM1 specifically to CD56-expressing cancer cells, thereby increasing its efficacy and potentially reducing off-target effects. LM is currently being investigated in clinical trials for the treatment of various CD56-positive cancers, including small cell lung cancer (SCLC), multiple myeloma, and Merkel cell carcinoma [, ].

Trastuzumab Emtansine (T-DM1)

L-DM1-SMe

Compound Description: L-DM1-SMe represents the cytotoxic component of the antibody-drug conjugate, Lorvotuzumab mertansine, without the antibody component [, ]. This compound exhibits potent anti-cancer activity but lacks the targeted delivery provided by the antibody component.

Properties

CAS Number

138148-68-2

Product Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.377

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-CXGJBNANSA-N

SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Solubility

Soluble in DMSO, not in water

Synonyms

DM1-SMe; DM1-SSMe; SMe-DM4,; maytansinoid derivative with ADC linker. Maytansine or mertansine or emtansine derivative; N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.